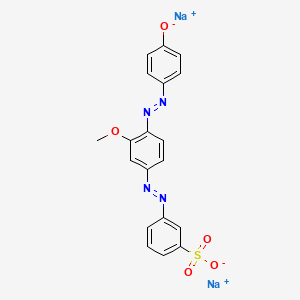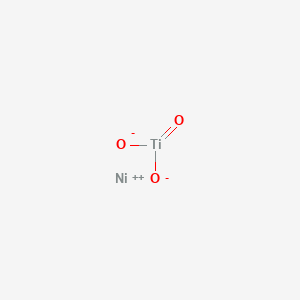
Nickel titanium oxide (NiTiO3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel titanate, also known as nickel titanium oxide, is an inorganic compound with the chemical formula NiTiO₃. It is a coordination compound between nickel (II), titanium (IV), and oxide ions. This compound appears as a yellow powder and is known for its unique properties, including high UV-vis-NIR reflectance and semiconductivity .
Vorbereitungsmethoden
Nickel titanate can be synthesized through various methods:
Solid-State Reaction: This method involves heating nickel oxide (NiO) and titanium dioxide (TiO₂) at high temperatures (around 1350°C) for several hours.
Polymeric Precursor Method: This involves the spontaneous combustion of titanium isopropoxide (Ti(OCH(CH₃)₂)₄) with nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and glycine (C₃H₇NO₂) in a molar ratio of 1:1:20 in isopropyl alcohol solution.
Sol-Gel Method: This method combines the sol-gel process with solvothermal treatment to produce nickel titanate nanospheres.
Analyse Chemischer Reaktionen
Nickel titanate undergoes various chemical reactions, including:
Oxidation: Nickel titanate can act as a catalyst for the oxidation of organic compounds, such as toluene.
Reduction: It can be reduced under specific conditions to form different nickel and titanium compounds.
Substitution: Nickel titanate can undergo substitution reactions where nickel or titanium ions are replaced by other metal ions, altering its properties.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Nickel titanate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biology: Nickel titanate’s semiconducting properties make it useful in biosensors and other biological applications.
Medicine: Its photocatalytic properties are being explored for potential use in medical treatments, such as photodynamic therapy.
Industry: Nickel titanate is used in the production of pigments, ceramics, and electronic materials.
Wirkmechanismus
The mechanism by which nickel titanate exerts its effects is primarily through its semiconducting and photocatalytic properties. When exposed to light, nickel titanate can generate electron-hole pairs, which can then participate in various chemical reactions. This property is particularly useful in photocatalysis, where nickel titanate can degrade pollutants or produce hydrogen through water splitting .
Vergleich Mit ähnlichen Verbindungen
Nickel titanate is unique compared to other similar compounds due to its specific combination of nickel and titanium ions, which gives it distinct properties. Similar compounds include:
Titanium dioxide (TiO₂): Known for its photocatalytic properties, but with a higher band gap compared to nickel titanate.
Nickel oxide (NiO): Used in various catalytic applications but lacks the combined properties of nickel and titanium found in nickel titanate.
Nickel iron titanate (NiFeTiO₃): A perovskite composite with enhanced photocatalytic activity under visible light.
Nickel titanate’s unique combination of properties makes it a valuable material for a wide range of applications in science and industry.
Eigenschaften
CAS-Nummer |
12035-39-1 |
|---|---|
Molekularformel |
NiO3Ti |
Molekulargewicht |
154.559 g/mol |
IUPAC-Name |
dioxido(oxo)titanium;nickel(2+) |
InChI |
InChI=1S/Ni.3O.Ti/q+2;;2*-1; |
InChI-Schlüssel |
DGXKDBWJDQHNCI-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Ti](=O)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


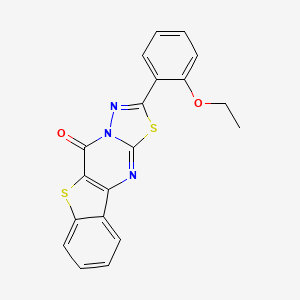
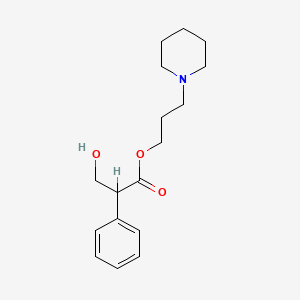

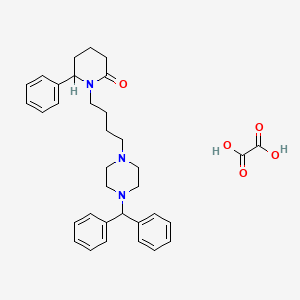
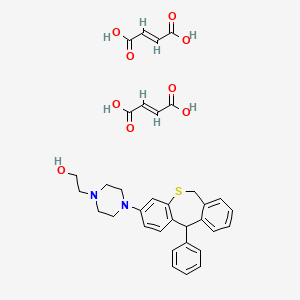

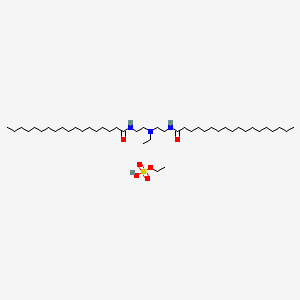


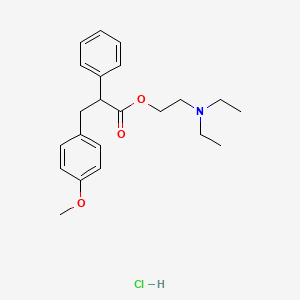
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)
